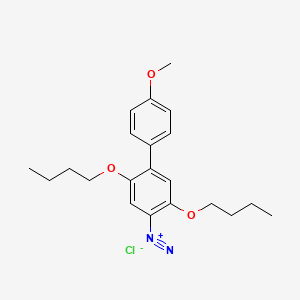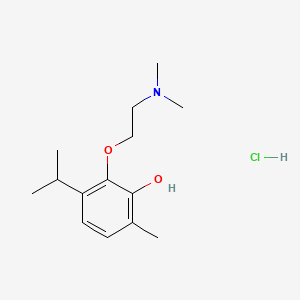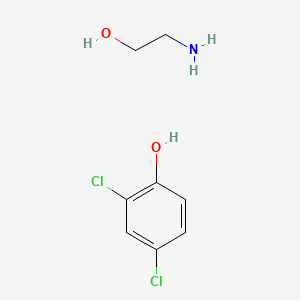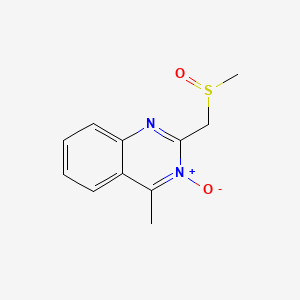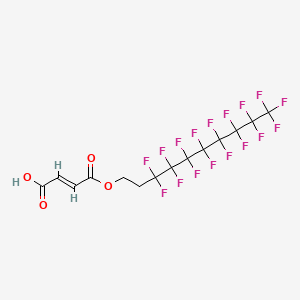
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate: is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate typically involves the reaction of heptadecafluorodecyl alcohol with fumaric acid. The reaction is usually carried out under acidic conditions to facilitate esterification. The process can be summarized as follows:
Reactants: Heptadecafluorodecyl alcohol and fumaric acid.
Catalyst: Acidic catalyst such as sulfuric acid.
Conditions: Elevated temperature to drive the esterification reaction to completion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Purification: Post-reaction purification steps such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrogen fumarate moiety.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a surfactant due to its low surface energy.
- Employed in the synthesis of other fluorinated compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine:
- Explored for its anti-corrosive properties in medical implants and devices.
Industry:
- Utilized in coatings and sealants to provide chemical resistance and durability.
- Applied in the production of non-stick surfaces and materials.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is primarily attributed to its fluorinated structure. The multiple fluorine atoms create a highly stable and inert compound. The molecular targets and pathways involved include:
Surface Interaction: The compound interacts with surfaces to form a protective, non-reactive layer.
Chemical Resistance: The fluorine atoms provide resistance to chemical degradation and oxidation.
Comparación Con Compuestos Similares
- (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)sulfanyl
- 1-decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,-heptadecafluoro
Comparison:
- Uniqueness: (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) hydrogen fumarate is unique due to its hydrogen fumarate moiety, which imparts specific reactivity and applications.
- Properties: Similar compounds may share fluorinated chains but differ in their functional groups, leading to variations in chemical behavior and applications.
Propiedades
Número CAS |
86130-60-1 |
|---|---|
Fórmula molecular |
C14H7F17O4 |
Peso molecular |
562.17 g/mol |
Nombre IUPAC |
(E)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H7F17O4/c15-7(16,3-4-35-6(34)2-1-5(32)33)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-2H,3-4H2,(H,32,33)/b2-1+ |
Clave InChI |
ULSWUGAAPQZIFJ-OWOJBTEDSA-N |
SMILES isomérico |
C(COC(=O)/C=C/C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(COC(=O)C=CC(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



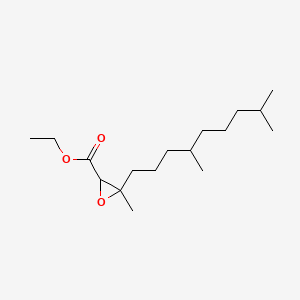
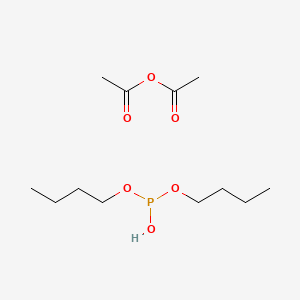

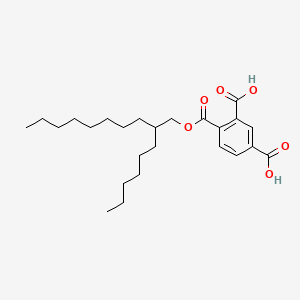

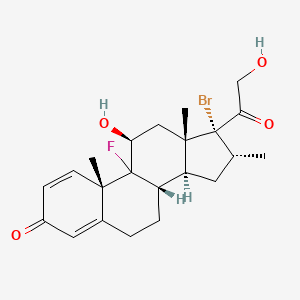
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

